molecular formula C18H28BNO5S B13722719 2-Methyl-N-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

2-Methyl-N-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Cat. No.: B13722719
M. Wt: 381.3 g/mol
InChI Key: VUMHLPVLEGCWAV-UHFFFAOYSA-N
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Description

2-Methyl-N-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a complex organic compound that features a combination of several functional groups, including a sulfonamide, a boronate ester, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Sulfonamide Group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.

    Introduction of the Boronate Ester: The boronate ester can be introduced via a Suzuki coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst.

    Incorporation of the Tetrahydropyran Ring: This step might involve the protection of a hydroxyl group as a tetrahydropyranyl ether, followed by deprotection under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The boronate ester can be reduced to form boronic acids or alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce alcohols or boronic acids.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.

    Biology: Potential use in the development of biologically active molecules or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the production of advanced materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 2-Methyl-N-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide exerts its effects depends on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The boronate ester group can form reversible covalent bonds with diols, which is useful in biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylbenzenesulfonamide: Similar sulfonamide structure but lacks the boronate ester and tetrahydropyran ring.

    2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide: Similar boronate ester and sulfonamide structure but lacks the tetrahydropyran ring.

Properties

Molecular Formula

C18H28BNO5S

Molecular Weight

381.3 g/mol

IUPAC Name

2-methyl-N-(oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

InChI

InChI=1S/C18H28BNO5S/c1-13-12-14(19-24-17(2,3)18(4,5)25-19)6-7-16(13)26(21,22)20-15-8-10-23-11-9-15/h6-7,12,15,20H,8-11H2,1-5H3

InChI Key

VUMHLPVLEGCWAV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)S(=O)(=O)NC3CCOCC3)C

Origin of Product

United States

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